Surfactin B1 -

Surfactin B1

Catalog Number: EVT-14218337
CAS Number:
Molecular Formula: C52H91N7O13
Molecular Weight: 1022.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Surfactin B1 is synthesized by Bacillus subtilis and other closely related species. These bacteria are commonly found in soil and plant rhizospheres, where they play significant roles in nutrient cycling and plant growth promotion. The classification of surfactin B1 falls under the category of lipopeptides due to its unique structural features that combine lipid and peptide components. It is part of a larger family of surfactins that exhibit varying biological activities depending on their specific amino acid sequences and fatty acid chains .

Synthesis Analysis

Methods

The synthesis of surfactin B1 involves non-ribosomal peptide synthetases (NRPS), which are large multifunctional enzymes that catalyze the assembly of amino acids into peptide chains without the need for ribosomes. The biosynthetic pathway typically includes three modules: SrfAA, SrfAB, and SrfAC, each responsible for adding specific amino acids to the growing peptide chain.

Technical details regarding the production process include:

  • Cultivation Conditions: Optimal production occurs under controlled fermentation conditions, including specific carbon sources, pH levels, and metal ion concentrations.
  • Extraction Techniques: Following fermentation, surfactin can be extracted using organic solvents such as ethyl acetate, followed by purification through chromatographic methods like High-Performance Liquid Chromatography (HPLC) .
Molecular Structure Analysis

Structure

Surfactin B1 has a complex molecular structure characterized by:

  • A cyclic heptapeptide backbone consisting of seven amino acids.
  • A long fatty acid chain (typically C12 to C15) attached to one of the amino acids.

The molecular formula for surfactin B1 is C13H25N1O4C_{13}H_{25}N_{1}O_{4}, with a molecular weight of approximately 290.4 g/mol. The structural configuration includes both hydrophilic (amino acid) and hydrophobic (fatty acid) regions, contributing to its surfactant properties.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for determining the structure of surfactin B1. These methods provide detailed information about the arrangement of atoms within the molecule and confirm its identity through mass-to-charge ratio analysis .

Chemical Reactions Analysis

Surfactin B1 participates in various chemical reactions due to its functional groups:

  • Hydrolysis: Under acidic or basic conditions, surfactin can undergo hydrolysis, leading to the release of its fatty acid component.
  • Complexation: Surfactin can form complexes with metal ions or other biomolecules, enhancing its stability and efficacy in applications such as bioremediation.

Technical details regarding these reactions include monitoring reaction conditions such as temperature, pH, and concentration of reactants to optimize yields .

Mechanism of Action

The mechanism by which surfactin B1 exerts its effects involves several processes:

  • Surface Tension Reduction: Surfactin significantly lowers surface tension in aqueous solutions, facilitating emulsification and dispersion.
  • Antimicrobial Activity: Surfactin disrupts microbial membranes through pore formation or membrane destabilization, leading to cell lysis. This property makes it effective against various pathogens.

Data supporting these mechanisms include studies demonstrating surfactin's ability to inhibit biofilm formation in bacteria and enhance the solubility of hydrophobic compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Surfactin B1 is typically a yellowish oily liquid or solid depending on concentration.
  • Solubility: It is soluble in water and organic solvents due to its amphiphilic nature.

Chemical Properties

  • pH Stability: Surfactin remains stable across a wide pH range (approximately 4-10).
  • Thermal Stability: It shows reasonable thermal stability but may degrade at high temperatures.

Relevant data from studies indicate that surfactin's properties can vary based on its source strain and cultivation conditions .

Applications

Surfactin B1 has numerous scientific uses:

  • Bioremediation: Its ability to emulsify hydrocarbons makes it valuable for cleaning up oil spills.
  • Pharmaceuticals: Surfactin's antimicrobial properties are explored for developing new antibiotics or preservatives.
  • Agriculture: It enhances soil health by promoting beneficial microbial activity and improving nutrient availability to plants.

Research continues into optimizing surfactin production and expanding its applications across various fields .

Biosynthesis and Genetic Regulation of Surfactin B1

Surfactin B1, a prominent isoform within the surfactin family, is a cyclic lipoheptapeptide biosurfactant produced by Bacillus species. Its exceptional surface-active properties and biological activities stem from its unique structure, featuring a β-hydroxy fatty acid chain (typically C₁₄–C₁₅) linked to a heptapeptide ring (Glu¹-Leu²-Leu³-Val⁴-Asp⁵-Leu⁶-Leu⁷). Below, we detail its biosynthesis and genetic regulation, adhering strictly to the outlined subsections.

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Bacillus spp.

Surfactin B1 is synthesized via non-ribosomal peptide synthetases (NRPSs), mega-enzymes that operate independently of ribosomes. The NRPS assembly line consists of multimodular complexes, each module activating, modifying, and incorporating a specific amino acid into the peptide backbone [1] [5]. Key domains within each module include:

  • Adenylation (A) domain: Selects and activates specific amino acid substrates (e.g., Leu, Val, Asp).
  • Thiolation (T) domain: Shuttles activated amino acids via a 4′-phosphopantetheine (4′-Ppant) arm.
  • Condensation (C) domain: Catalyzes peptide bond formation between adjacent modules.
  • Epimerization (E) domain: Converts L-amino acids to D-isomers (e.g., D-Leu at positions 3 and 6).
  • Thioesterase (TE) domain: Releases the linear peptide and facilitates cyclization via lactonization [1] [8].

Surfactin NRPS (SrfA) is organized into four subunits: SrfAA (modules 1–3), SrfAB (module 4), SrfAC (modules 5–7), and SrfAD (TE domain). The initiation module (SrfAA) contains a specialized starter C domain that loads β-hydroxy fatty acids onto Glu¹, directly linking lipidic and peptidic moieties [1] [5].

Table 1: NRPS Modules for Surfactin B1 Biosynthesis

SubunitModuleA-domain SubstrateKey Modifications
SrfAA1Glu¹Fatty acid loading (C-starter)
SrfAA2Leu²-
SrfAA3Leu³Epimerization (L→D)
SrfAB4Val⁴-
SrfAC5Asp⁵-
SrfAC6Leu⁶Epimerization (L→D)
SrfAC7Leu⁷Cyclization (TE domain)

Role of the srfA Operon in Lipopeptide Assembly

The srfA operon (∼25 kb) encodes the entire NRPS machinery for surfactin B1 assembly. It comprises four core genes: srfAA, srfAB, srfAC, and srfAD [1] [2] [6]:

  • srfAA–srfAC: Encode the seven NRPS modules.
  • srfAD: Encodes a type II thioesterase that proofreads misprimed T-domains and ensures efficient cyclization [1].
  • Embedded comS gene: Resides within srfAB (module 4) and encodes a 46-aa peptide essential for competence development, linking surfactin production to cellular differentiation [6] [7].

Deletion of any segment of the srfA operon abolishes surfactin production, competence development, and sporulation efficiency [2]. The operon is transcriptionally regulated by the promoter Pₛᵣf, which integrates signals from quorum-sensing and nutrient-sensing systems [7].

Quorum Sensing Systems and Transcriptional Activation via ComQXPA

Surfactin B1 production is density-dependent and governed by the ComQXPA quorum-sensing (QS) system [3] [7]:

  • ComQ: Processes the precursor peptide ComX into a modified, active pheromone.
  • ComX: Extracellular pheromone accumulates at high cell density.
  • ComP: Membrane-bound histidine kinase that autophosphorylates upon ComX binding.
  • ComA: Response regulator phosphorylated by ComP (ComA∼P).

ComA∼P activates srfA transcription by binding to conserved comA-boxes upstream of Pₛᵣf. This system exhibits pherotype diversity, where Bacillus strains form distinct communication groups due to polymorphisms in comQXPA genes [3]. Strains with incompatible ComQXP variants cannot cross-activate surfactin production, illustrating ecological adaptation within niches like plant rhizospheres [3].

Regulatory Networks Involving CodY, Rap, and Spx Proteins

Beyond QS, surfactin B1 synthesis is fine-tuned by global regulators:

  • CodY: Represses srfA under nutrient-rich conditions by binding GTP and branched-chain amino acids (BCAAs). During starvation, CodY dissociation derepresses surfactin synthesis [7] [9].
  • Rap Phosphatases (RapC, RapF): Dephosphorylate ComA∼P, attenuating srfA transcription. Their activity is inhibited by Phr peptides (e.g., PhrC), which act as QS signals imported via oligopeptide permease (Opp) [7].
  • Spx: Redox-sensitive repressor that disrupts RNA polymerase-ComA interactions at Pₛᵣf under oxidative stress [7] [9].

Table 2: Key Regulatory Proteins Influencing srfA Transcription

RegulatorFunctionSignal/InhibitorEffect on Surfactin
ComA∼PTranscriptional activatorComX pheromone↑↑↑ (Essential)
CodYGTP/BCAA-dependent repressorStarvation↓ (Repression relieved)
RapC, RapFComA∼P phosphatasesPhrC pentapeptide↓ (Inhibition)
SpxRedox-sensitive repressorOxidative stress↓ (Repression)
PhoPPhosphate starvation responseLow phosphate↑ (Activation)

Genetic Engineering of sfp for Phosphopantetheinylation

The sfp gene encodes a 4′-phosphopantetheinyl transferase (PPTase) that converts inactive NRPS apo-domains into active holo-enzymes by attaching 4′-Ppant arms to T-domains [1] [7] [9]. Critical considerations include:

  • Essentiality: Δsfp mutants fail to produce surfactin due to inactive NRPS.
  • Strain-Specific Defects: B. subtilis 168 harbors a natural sfp truncation, making it surfactin-deficient. Functional sfp from hyperproducers (e.g., B. amyloliquefaciens MT45) restores synthesis [9].

Engineering strategies have leveraged sfp to boost yields:

  • Integration of heterologous sfp into B. subtilis 168 increased surfactin titer to 0.8 g/L [9].
  • Overexpression of sfp with srfA in B. subtilis ASAG 010 elevated production 2.5-fold [10].
  • Combinatorial engineering of sfp, precursor supply (e.g., acetyl-CoA carboxylase), and transporters (e.g., yerP) achieved titers of 12.8 g/L in modified B. subtilis [9].

Table 3: Genetic Engineering Strategies for Enhanced Surfactin B1 Production

StrategyTarget Gene(s)Effect on Yield
sfp gene integrationsfp (functional)Restores synthesis (0.8 g/L)
sfp + srfA overexpressionsfp, srfA2.5-fold increase
rap phosphatase deletionΔrapC, ΔrapFDerepresses ComA∼P
codY deletionΔcodYRelieves nutrient repression
Exporter overexpressionyerP, ycxA, krsEIncreases secretion (up to 145%)

Concluding Remarks

Surfactin B1 biosynthesis exemplifies the sophistication of bacterial secondary metabolism, integrating enzymatic assembly (NRPS), operon organization (srfA), cell-density signaling (ComQXPA), and environmental sensing (CodY, Rap-Spx). Genetic manipulation of sfp and regulatory nodes has unlocked high-yield strains, paving the way for industrial-scale production. Future advances will require systems-level optimization of precursor flux and stress tolerance [7] [9].

Properties

Product Name

Surfactin B1

IUPAC Name

3-[9-(carboxymethyl)-25-(9-methyldecyl)-3,6,15,18-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid

Molecular Formula

C52H91N7O13

Molecular Weight

1022.3 g/mol

InChI

InChI=1S/C52H91N7O13/c1-29(2)19-17-15-13-14-16-18-20-35-27-42(60)53-36(21-22-43(61)62)46(65)54-37(23-30(3)4)47(66)56-39(25-32(7)8)50(69)59-45(34(11)12)51(70)57-40(28-44(63)64)49(68)55-38(24-31(5)6)48(67)58-41(26-33(9)10)52(71)72-35/h29-41,45H,13-28H2,1-12H3,(H,53,60)(H,54,65)(H,55,68)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,61,62)(H,63,64)

InChI Key

DDULCZLFAKVKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O

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